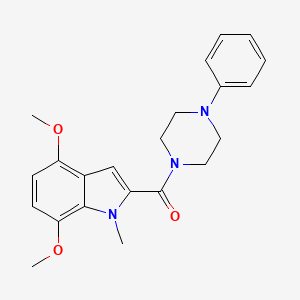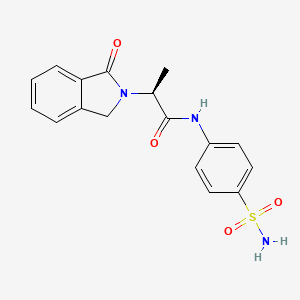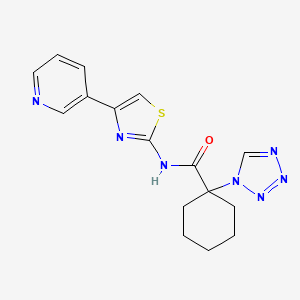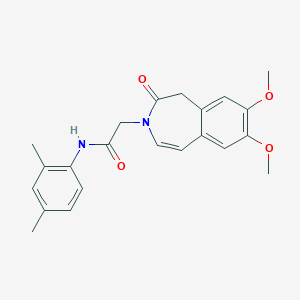
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,7-ジメトキシ-1-メチル-1H-インドール-2-イル)(4-フェニルピペラジン-1-イル)メタノンは、インドール誘導体のクラスに属する合成有機化合物です。インドール誘導体は、その多様な生物活性が知られており、医薬品化学で広く使用されています。この化合物は、インドール部分とピペラジン環を組み合わせた独特の構造を特徴とし、さまざまな科学研究用途の対象となっています。
2. 製法
合成経路と反応条件: (4,7-ジメトキシ-1-メチル-1H-インドール-2-イル)(4-フェニルピペラジン-1-イル)メタノンの合成は、通常、次の手順が含まれます。
インドール部分の形成: インドール環は、フィッシャーインドール合成を用いて合成できます。これは、酸性条件下でフェニルヒドラジンとアルデヒドまたはケトンを反応させる方法です.
メトキシ基の導入: メトキシ基は、ジメチル硫酸やヨウ化メチルなどの試薬を用いたメチル化反応によって、塩基の存在下で導入できます.
ピペラジン環の付加: ピペラジン環は、求核置換反応によって付加できます。この反応では、インドール誘導体が適切な条件下でピペラジン誘導体と反応します.
工業的生産方法: この化合物の工業的生産には、上記の合成経路を最適化して、より高い収率と純度を実現することが含まれます。これには、高度な触媒系、連続フロー反応器、クロマトグラフィーや結晶化などの精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いた酸化反応を受ける可能性があり、対応する酸化生成物の生成につながります.
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、分子内の官能基の還元につながります.
一般的な試薬と条件:
主な生成物: これらの反応で生成される主な生成物は、関与する特定の官能基と反応条件によって異なります。 たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .
4. 科学研究における用途
(4,7-ジメトキシ-1-メチル-1H-インドール-2-イル)(4-フェニルピペラジン-1-イル)メタノンは、いくつかの科学研究用途があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological processes and molecular interactions.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of indole derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
(4,7-ジメトキシ-1-メチル-1H-インドール-2-イル)(4-フェニルピペラジン-1-イル)メタノンの作用機序には、特定の分子標的と経路との相互作用が含まれます。
類似化合物:
(4,7-ジメトキシ-1-メチル-1H-インドール-2-イル)(4-メチルピペラジン-1-イル)メタノン: ピペラジン環にメチル基がある類似の構造。
(4,7-ジメトキシ-1-メチル-1H-インドール-2-イル)(4-エチルピペラジン-1-イル)メタノン: ピペラジン環にエチル基がある類似の構造。
独自性:
類似化合物との比較
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group on the piperazine ring.
(4,7-Dimethoxy-1-methyl-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with an ethyl group on the piperazine ring.
Uniqueness:
特性
分子式 |
C22H25N3O3 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
(4,7-dimethoxy-1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H25N3O3/c1-23-18(15-17-19(27-2)9-10-20(28-3)21(17)23)22(26)25-13-11-24(12-14-25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3 |
InChIキー |
MHIJYGMVAFFOAO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002650.png)

![4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one](/img/structure/B11002660.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B11002669.png)
![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11002688.png)
![Dimethyl (2S)-2-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B11002692.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002694.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11002698.png)

![N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11002702.png)

![2-(pyridin-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11002722.png)

![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide](/img/structure/B11002736.png)
